molecular formula C27H46O2 B15286628 Cholest-5-ene-3,25-diol

Cholest-5-ene-3,25-diol

Cat. No.: B15286628
M. Wt: 402.7 g/mol
InChI Key: INBGSXNNRGWLJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cholest-5-ene-3,25-diol can be synthesized from cholesterol through a series of enzymatic reactions. One common method involves the hydroxylation of cholesterol at the 25th position by the enzyme CYP27A1 to form 25-hydroxycholesterol. This intermediate is then further hydroxylated at the 3rd position to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves chemical synthesis rather than extraction from natural sources. The process may include the use of oxidizing agents to introduce hydroxyl groups at specific positions on the cholesterol molecule, followed by purification through techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Cholest-5-ene-3,25-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound include various hydroxylated derivatives and other oxysterols, which have distinct biological activities .

Scientific Research Applications

Cholest-5-ene-3,25-diol has several scientific research applications:

Mechanism of Action

Cholest-5-ene-3,25-diol exerts its effects primarily through the regulation of lipid metabolism. It inhibits cholesterol synthesis by suppressing the activity of sterol regulatory element-binding proteins (SREBPs), which are key transcription factors involved in lipid biosynthesis. This suppression leads to decreased expression of genes responsible for cholesterol and fatty acid synthesis, such as HMG-CoA reductase and fatty acid synthase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cholest-5-ene-3,25-diol is unique due to its dual hydroxylation at the 3rd and 25th positions, which imparts distinct regulatory functions in lipid metabolism. Its ability to significantly inhibit cholesterol synthesis and reduce lipid levels in vivo sets it apart from other oxysterols .

Properties

IUPAC Name

17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-18(7-6-14-25(2,3)29)22-10-11-23-21-9-8-19-17-20(28)12-15-26(19,4)24(21)13-16-27(22,23)5/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBGSXNNRGWLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859702
Record name Cholest-5-ene-3,25-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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